Cas no 89381-09-9 (CYCLOPROPANEMETHANAMINE, 2-METHYL-)
CYCLOPROPANEMETHANAMINE, 2-METHYL- Chemical and Physical Properties
Names and Identifiers
-
- CYCLOPROPANEMETHANAMINE, 2-METHYL-
- (2-methylcyclopropyl)methanamine
- C-(2-Methyl-cyclopropyl)-methylamine
- [cis-2-methylcyclopropyl]methanamine
- AB01000449-01
- MFCD09805320
- 1821712-18-8
- 2920233-32-3
- 2407485-63-4
- AKOS000163898
- [(1R,2S)-2-methylcyclopropyl]methanamine
- [(2-methylcyclopropyl)methyl]amine
- EN300-39958
- DTXSID901303593
- BRWRRWXQMCPPRZ-UHFFFAOYSA-N
- DS-016448
- 89381-09-9
- 2351177-06-3
- 2-methyl Cyclopropanemethanamine
- [trans-2-methylcyclopropyl]methanamine
- 1246198-69-5
- 2-Methylcyclopropanemethanamine
- AKOS016042175
-
- Inchi: 1S/C5H11N/c1-4-2-5(4)3-6/h4-5H,2-3,6H2,1H3
- InChI Key: BRWRRWXQMCPPRZ-UHFFFAOYSA-N
- SMILES: NCC1CC1C
Computed Properties
- Exact Mass: 85.089149355g/mol
- Monoisotopic Mass: 85.089149355g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 6
- Rotatable Bond Count: 1
- Complexity: 51.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 26Ų
CYCLOPROPANEMETHANAMINE, 2-METHYL- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-39958-0.05g |
(2-methylcyclopropyl)methanamine |
89381-09-9 | 0.05g |
$135.0 | 2023-06-08 | ||
| Enamine | EN300-39958-0.1g |
(2-methylcyclopropyl)methanamine |
89381-09-9 | 0.1g |
$202.0 | 2023-06-08 | ||
| Enamine | EN300-39958-0.25g |
(2-methylcyclopropyl)methanamine |
89381-09-9 | 0.25g |
$289.0 | 2023-06-08 | ||
| Enamine | EN300-39958-0.5g |
(2-methylcyclopropyl)methanamine |
89381-09-9 | 0.5g |
$480.0 | 2023-06-08 | ||
| Enamine | EN300-39958-1.0g |
(2-methylcyclopropyl)methanamine |
89381-09-9 | 1g |
$614.0 | 2023-06-08 | ||
| Enamine | EN300-39958-2.5g |
(2-methylcyclopropyl)methanamine |
89381-09-9 | 2.5g |
$1202.0 | 2023-06-08 | ||
| Enamine | EN300-39958-5.0g |
(2-methylcyclopropyl)methanamine |
89381-09-9 | 5g |
$1779.0 | 2023-06-08 | ||
| Enamine | EN300-39958-10.0g |
(2-methylcyclopropyl)methanamine |
89381-09-9 | 10g |
$2638.0 | 2023-06-08 | ||
| eNovation Chemicals LLC | Y1123610-500mg |
C-(2-Methyl-cyclopropyl)-methylamine |
89381-09-9 | 97% | 500mg |
$335 | 2022-11-01 | |
| eNovation Chemicals LLC | Y1123610-1g |
C-(2-Methyl-cyclopropyl)-methylamine |
89381-09-9 | 97% | 1g |
$505 | 2022-11-01 |
CYCLOPROPANEMETHANAMINE, 2-METHYL- Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on CYCLOPROPANEMETHANAMINE, 2-METHYL-
CYCLOPROPANEMETHANAMINE, 2-METHYL- (CAS No. 89381-09-9): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
The compound CYCLOPROPANEMETHANAMINE, 2-METHYL- (CAS No. 89381-09-9) represents a fascinating molecule in the realm of chemical and pharmaceutical research. This bicyclic amine derivative has garnered significant attention due to its unique structural features and potential applications in various fields. The presence of a cyclopropyl group and a methyl-substituted amine moiety imparts distinct chemical properties that make it a subject of interest for synthetic chemists and medicinal researchers alike.
At the heart of understanding this compound lies its molecular structure. The cyclopropyl ring, a three-membered saturated carbon ring, introduces rigidity and steric constraints to the molecule. This rigidity can influence the compound's interactions with biological targets, making it a valuable scaffold for drug design. The methyl-substituted amine group further enhances the molecule's versatility, allowing for diverse functionalization and modifications. These structural elements collectively contribute to the compound's potential as an intermediate in the synthesis of more complex molecules.
In recent years, there has been growing interest in exploring the pharmacological properties of CYCLOPROPANEMETHANAMINE, 2-METHYL-. Researchers have been particularly intrigued by its potential as a modulator of various biological pathways. Studies have suggested that this compound may exhibit effects on neurotransmitter systems, making it a candidate for investigating neurological disorders. The cyclopropyl group's ability to interact with specific binding sites on receptors has been highlighted as a key factor in its pharmacological activity.
One of the most compelling aspects of this compound is its role in medicinal chemistry. The structural motifs present in CYCLOPROPANEMETHANAMINE, 2-METHYL- have inspired the development of novel drug candidates targeting a range of diseases. For instance, researchers have explored its potential as an anti-inflammatory agent by leveraging its ability to modulate inflammatory pathways. Additionally, its interactions with enzymes and receptors have been investigated for their implications in treating metabolic disorders.
The synthesis of CYCLOPROPANEMETHANAMINE, 2-METHYL- is another area where significant advancements have been made. Modern synthetic methodologies have enabled more efficient and scalable production processes for this compound. Techniques such as transition metal-catalyzed reactions and asymmetric synthesis have been employed to enhance yield and purity. These advancements not only facilitate research but also open doors for industrial applications where high-quality intermediates are essential.
From a computational chemistry perspective, CYCLOPROPANEMETHANAMINE, 2-METHYL- has been extensively studied using molecular modeling techniques. These studies aim to elucidate its binding modes with biological targets and predict its pharmacological effects. Advanced computational methods, including molecular dynamics simulations and quantum mechanical calculations, have provided valuable insights into the compound's behavior at the molecular level. Such information is crucial for designing more effective drugs with improved efficacy and reduced side effects.
The future prospects of CYCLOPROPANEMETHANAMINE, 2-METHYL- are promising, with ongoing research uncovering new potential applications. As our understanding of biological systems continues to evolve, so does the potential for this compound to contribute to therapeutic interventions. Collaborative efforts between synthetic chemists, medicinal researchers, and biologists are essential in harnessing its full potential. By combining experimental data with computational predictions, we can accelerate the discovery process and bring new treatments to patients in need.
In conclusion, CYCLOPROPANEMETHANAMINE, 2-METHYL- (CAS No. 89381-09-9) stands as a testament to the ingenuity of modern chemical research. Its unique structural features and versatile applications make it a cornerstone in the development of new drugs and materials. As we continue to explore its properties and potential uses, we can look forward to innovative breakthroughs that will benefit society in profound ways.
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